
4-(Difluoromethyl)pyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)pyridine-2-sulfonamide is an organic compound that features a pyridine ring substituted with a difluoromethyl group and a sulfonamide group. The presence of fluorine atoms in the compound imparts unique physicochemical properties, making it of interest in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)pyridine-2-sulfonamide typically involves the introduction of the difluoromethyl group and the sulfonamide group onto the pyridine ring. One common method involves the use of ethyl bromodifluoroacetate as a fluorine source. The process includes N-alkylation by ethyl bromodifluoroacetate followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of sulfonamide synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The pyridine ring can undergo substitution reactions, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and sodium periodate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, reduced sulfonamides, and substituted pyridine compounds .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)pyridine-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)pyridine-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide group can interact with active sites of enzymes, leading to inhibition of enzyme activity. The compound may also participate in hydrogen bonding and other non-covalent interactions with its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Difluoromethylpyridine: A bioisosteric replacement of pyridine-N-oxide, used in quorum sensing inhibitors.
3-(Difluoromethyl)pyridine-2-sulfonamide: Similar structure with different substitution pattern, used in various chemical and biological applications.
Uniqueness
4-(Difluoromethyl)pyridine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both the difluoromethyl and sulfonamide groups enhances its potential for diverse applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C6H6F2N2O2S |
|---|---|
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
4-(difluoromethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C6H6F2N2O2S/c7-6(8)4-1-2-10-5(3-4)13(9,11)12/h1-3,6H,(H2,9,11,12) |
Clave InChI |
BGDGRCYHHUJGKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C(F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


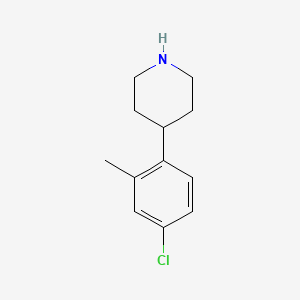
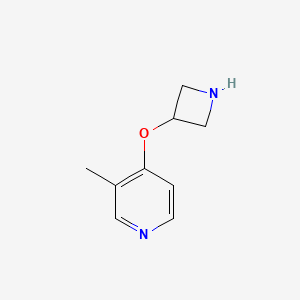
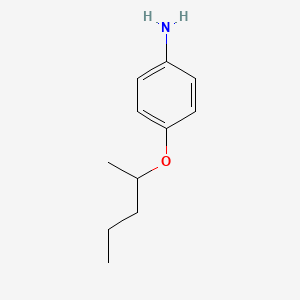
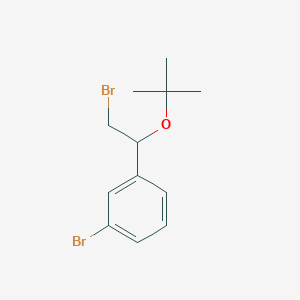
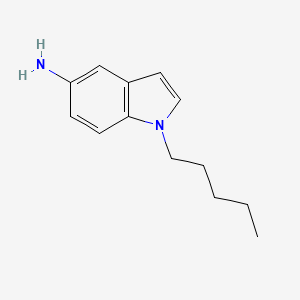
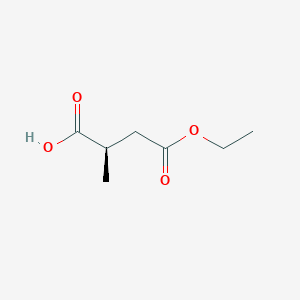


![5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine](/img/structure/B13627636.png)
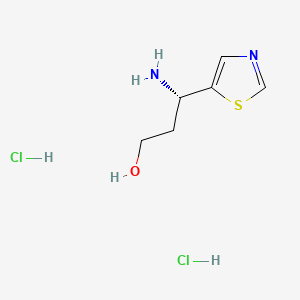
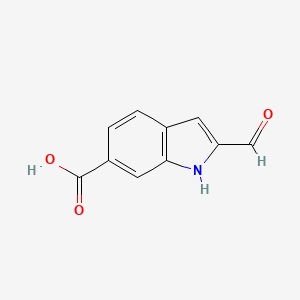
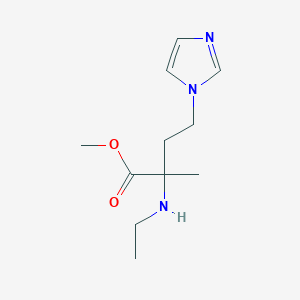
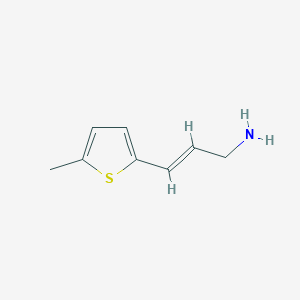
![Methyl[(1-propoxycyclohexyl)methyl]amine](/img/structure/B13627656.png)
